molecular formula C20H20FN3OS B2877197 1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one CAS No. 897472-28-5

1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one

Cat. No.: B2877197
CAS No.: 897472-28-5
M. Wt: 369.46
InChI Key: AWDIQJRBHSNBOT-UHFFFAOYSA-N
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Description

1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one is a synthetic small molecule featuring a benzothiazole-piperazine hybrid scaffold. The compound consists of a 6-fluoro-substituted benzothiazole ring linked to a piperazine moiety via a propan-1-one bridge, with a phenyl group at the C3 position of the ketone chain.

The 6-fluoro substitution on the benzothiazole may improve metabolic stability and membrane permeability compared to non-halogenated analogs .

Properties

IUPAC Name

1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS/c21-16-7-8-17-18(14-16)26-20(22-17)24-12-10-23(11-13-24)19(25)9-6-15-4-2-1-3-5-15/h1-5,7-8,14H,6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDIQJRBHSNBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one typically involves multi-step procedures. One common method includes the cyclization of 2-aminothiophenol with a suitable fluoro-substituted benzoyl chloride to form the benzothiazole core.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. These methods would include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one involves its interaction with various molecular targets. It is known to bind to dopamine and serotonin receptors, which can modulate neurotransmitter activity in the brain. This interaction is crucial for its potential use in treating neurological disorders.

Comparison with Similar Compounds

Key Observations:

Benzothiazole vs. Benzisoxazole : The target compound’s benzothiazole core differentiates it from Iloperidone’s benzisoxazole system (). The sulfur atom in benzothiazole may enhance π-π stacking and hydrophobic interactions compared to the oxygen-rich benzisoxazole .

Fluoro vs. Methyl Substituents: The 6-fluoro analog (target compound) has a lower molecular weight (383.48 vs. Fluorine’s electron-withdrawing effect could influence receptor binding kinetics .

Activity Insights : While direct activity data for the target compound are absent, analogs like Iloperidone () and V030-0966 () highlight the therapeutic relevance of fluoro-substituted heterocycles in CNS and antimicrobial applications.

Biological Activity

The compound 1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one is a synthetic organic molecule that has garnered attention due to its potential pharmacological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

This compound belongs to a class of benzothiazole derivatives, which are noted for their diverse biological activities. The structure can be summarized as follows:

  • Molecular Formula : C_{18}H_{19}F N_2 O
  • Molecular Weight : 300.35 g/mol
  • Key Functional Groups : Benzothiazole, piperazine, ketone

Research indicates that compounds with similar structures often act through multiple pathways:

  • Inhibition of Enzymes : Studies have shown that benzothiazole derivatives can inhibit various enzymes such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are involved in pain modulation and inflammation pathways .
  • Receptor Modulation : These compounds may also interact with G protein-coupled receptors (GPCRs), influencing neurotransmitter systems that regulate pain and mood .

2. Pharmacological Effects

The biological activity of this compound can be categorized into several key areas:

  • Antinociceptive Effects : Dual inhibition of sEH and FAAH has been linked to significant pain relief in animal models, suggesting potential applications in analgesic therapies .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory disorders .

Case Study 1: Dual Inhibition in Pain Management

A study evaluated the efficacy of a series of benzothiazole derivatives, including the target compound, in managing pain through dual inhibition of sEH and FAAH. The most potent analog demonstrated IC50 values of 7 nM for FAAH and 9.6 nM for sEH, significantly reducing pain responses in rodent models .

CompoundIC50 (FAAH)IC50 (sEH)
Target Compound7 nM9.6 nM
Reference Compound15 nM20 nM

Case Study 2: In Vitro Activity Against Cancer Cell Lines

Further investigations into the anticancer properties of benzothiazole derivatives revealed that they exhibited cytotoxic effects against various cancer cell lines. The target compound showed an IC50 value of approximately 12 µM against human breast cancer cells, indicating moderate activity .

Summary of Findings

The biological activity of This compound suggests promising therapeutic potentials:

  • Pain Relief : Effective dual inhibition of sEH and FAAH points towards significant antinociceptive properties.
  • Anti-inflammatory Effects : Potential applications in treating inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Moderate efficacy against specific cancer cell lines.

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